molecular formula C9H13N3S B3042692 [(2-Ethylphenyl)amino]thiourea CAS No. 65078-19-5

[(2-Ethylphenyl)amino]thiourea

Cat. No. B3042692
CAS RN: 65078-19-5
M. Wt: 195.29 g/mol
InChI Key: WUHKPWVPUDKXBC-UHFFFAOYSA-N
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Description

[(2-Ethylphenyl)amino]thiourea, also known as 3-amino-1-(2-ethylphenyl)thiourea, is an organosulfur compound . It has a molecular weight of 195.29 and a melting point between 129-131°C . It is typically stored at room temperature and is available in powder form . The compound is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

The synthesis of thiourea derivatives, including [(2-Ethylphenyl)amino]thiourea, often involves the reaction of amines with carbon disulfide . This process works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .


Molecular Structure Analysis

The molecular structure of [(2-Ethylphenyl)amino]thiourea is characterized by the presence of a thiourea group, which is a sulfur atom double-bonded to a carbon atom, with two amine groups attached to the carbon . The compound’s InChI Code is 1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13) .


Chemical Reactions Analysis

Thiourea-based compounds, including [(2-Ethylphenyl)amino]thiourea, have been used in various chemical reactions. For example, they have been used in the asymmetric Michael addition of aliphatic ketones and 1,3-diketone to substituted nitroolefins . They have also been used in the direct asymmetric aldol reaction between cyclic aliphatic ketone and aromatic aldehydes .


Physical And Chemical Properties Analysis

As mentioned earlier, [(2-Ethylphenyl)amino]thiourea is a powder that is stored at room temperature . It has a molecular weight of 195.29 and a melting point between 129-131°C .

Scientific Research Applications

Agriculture: Enhancing Crop Yield

Thiourea, including [(2-Ethylphenyl)amino]thiourea, has been used to increase seed and oil yields in crops like Camelina under heat stress . It works by modulating the plant’s water relations and antioxidant defense system . This application is particularly important in regions where crops are exposed to high-temperature stress, which can negatively impact plant growth, seed yield, and seed oil content .

Organocatalysis: Asymmetric Multicomponent Reactions

Thiourea-based organic molecules, such as [(2-Ethylphenyl)amino]thiourea, show excellent catalytic activity in various transformations . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions . This is particularly useful in organic and medicinal chemistry, where synthetic efficiency and eco-friendliness are highly valued .

Medicine: Anticancer Properties

Thiourea and its derivatives, including [(2-Ethylphenyl)amino]thiourea, have been studied for their potential anticancer properties . While the specific mechanisms of action are still under investigation, these compounds may offer new avenues for cancer treatment .

Medicine: Anti-Inflammatory Properties

Thiourea derivatives have also been explored for their anti-inflammatory properties . This makes them potentially useful in the treatment of various inflammatory diseases .

Medicine: Antimalarial Properties

Research has indicated that thiourea derivatives may have antimalarial properties . This could potentially lead to new treatments for malaria, a disease that continues to have a significant global impact .

Medicine: Anti-Alzheimer Properties

Thiourea derivatives have been studied for their potential anti-Alzheimer properties . This research could potentially contribute to the development of new treatments for Alzheimer’s disease .

Safety and Hazards

Thiourea, the parent compound of [(2-Ethylphenyl)amino]thiourea, is considered hazardous. It may form combustible dust concentrations in air, is harmful if swallowed, and is suspected of causing cancer and damaging the unborn child . It is recommended to obtain special instructions before use, not to eat, drink or smoke when using this product, and to store it locked up in a well-ventilated place .

Future Directions

Thiourea derivatives, including [(2-Ethylphenyl)amino]thiourea, continue to be a subject of research due to their wide range of applications. Recent studies have focused on the synthesis of new classes of thiourea organocatalysts and their applications in asymmetric reactions . Other research has explored the biological evaluation of innovative thiourea derivatives as inhibitors .

properties

IUPAC Name

(2-ethylanilino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-12-9(10)13/h3-6,11H,2H2,1H3,(H3,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHKPWVPUDKXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301262925
Record name Hydrazinecarbothioamide, 2-(2-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Ethylphenyl)amino]thiourea

CAS RN

65078-19-5
Record name Hydrazinecarbothioamide, 2-(2-ethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65078-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarbothioamide, 2-(2-ethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301262925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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